molecular formula C18H19FN4O2 B2806799 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide CAS No. 952996-87-1

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

Cat. No.: B2806799
CAS No.: 952996-87-1
M. Wt: 342.374
InChI Key: CELFLQXDPYGDBS-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a heterocyclic compound featuring an imidazopyridazine core substituted with a methoxy group at position 6 and a pivalamide group attached to a fluorophenyl ring. This structure combines a rigid aromatic system with electron-donating (methoxy) and electron-withdrawing (fluoro) substituents, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-18(2,3)17(24)21-13-9-11(5-6-12(13)19)14-10-23-15(20-14)7-8-16(22-23)25-4/h5-10H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELFLQXDPYGDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and possible therapeutic applications. This article delves into the compound's synthesis, mechanisms of action, biological evaluations, and potential therapeutic implications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions using appropriate precursors.
  • Fluorination and Methylation : The introduction of the fluoro and methoxy groups typically involves selective halogenation and methylation reactions.
  • Coupling Reactions : Final steps often utilize methods such as Suzuki or Buchwald-Hartwig coupling to attach the phenyl and pivalamide groups to the core structure.

The molecular formula for this compound is C23H21FN4O2C_{23}H_{21}FN_4O_2, with a molecular weight of approximately 404.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. In particular, it exhibits selective inhibition of MAO-B with an IC50 value indicating high potency .
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways involved in various biological processes.

3.1 Inhibition Studies

Recent studies have highlighted the compound's effectiveness as a selective inhibitor of MAO-B. The following table summarizes its inhibitory effects compared to other compounds:

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
T6 (related compound)0.013120.8
T3 (related compound)0.039107.4

These results suggest that this compound could be a promising candidate for treating neurodegenerative disorders due to its potent MAO-B inhibition and favorable selectivity profile .

3.2 Cytotoxicity Assessment

Cytotoxicity studies conducted on healthy fibroblast cells (L929) revealed that while some related compounds exhibited significant cytotoxic effects at higher concentrations, this compound demonstrated lower toxicity levels, indicating a potentially safer therapeutic profile .

4. Case Studies and Research Findings

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

  • Neurodegenerative Disorders : Research indicates that selective MAO-B inhibitors can be beneficial in treating conditions like Alzheimer's disease by increasing levels of neuroprotective neurotransmitters.
    • Example Study : A study found that T6 and T3 derivatives exhibited reversible inhibition of MAO-B, suggesting their potential for long-term therapeutic use without permanent enzyme inactivation .
  • Antimicrobial Activity : The imidazo[1,2-b]pyridazine moiety has been associated with antimicrobial properties, warranting further investigation into the compound's efficacy against bacterial strains.

Comparison with Similar Compounds

Imidazopyridazine vs. Pyridine Derivatives

The imidazopyridazine core distinguishes this compound from simpler pyridine-based pivalamide derivatives (e.g., N-(5-fluoropyridin-2-yl)pivalamide, ).

Key Substituents

  • Methoxy Group (Position 6) : The methoxy substituent on the imidazopyridazine ring may enhance solubility relative to halogenated analogs (e.g., N-(5-fluoro-3-iodopyridin-2-yl)pivalamide, ) but could reduce lipophilicity compared to trifluoromethyl groups .
  • Fluorophenyl Ring : The 2-fluoro-5-substituted phenyl group introduces steric and electronic effects that may influence binding pocket interactions, similar to trifluoromethyl-substituted analogs () .

Molecular Weight and Physicochemical Properties

However, based on structurally related compounds:

  • The imidazopyridazine core contributes ~200–250 g/mol.
  • Substituted phenyl and pivalamide groups add ~150–200 g/mol.
  • Estimated molecular weight: ~400–450 g/mol, comparable to N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (486.47 g/mol, ) .

Higher molecular weights in this class may reduce solubility but improve target affinity due to increased van der Waals interactions.

Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Features/Implications Reference
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Imidazopyridazine 2-Trifluoromethyl, 6-(2-fluoro-5-methoxy) 486.47 Enhanced lipophilicity; electron-withdrawing CF₃ group
N-(5-fluoropyridin-2-yl)pivalamide Pyridine 5-Fluoro 194.23 Lower molecular weight; simpler synthesis
N-(5-fluoro-3-iodopyridin-2-yl)pivalamide Pyridine 3-Iodo, 5-fluoro 322.12 Halogenated; potential radiolabeling applications
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine 2-Chloro, 4-formyl, 6-iodo 366.58 Multihalogenated; reactive aldehyde group

Functional Group Comparisons

  • Pivalamide Group : Present in all compared compounds, this bulky tert-butylamide group likely improves metabolic stability by resisting enzymatic degradation .
  • Halogen vs. Methoxy Substituents :
    • Fluorine and iodine () increase electronegativity and polarizability, enhancing binding to hydrophobic pockets.
    • Methoxy groups (this compound, ) improve solubility but may reduce membrane permeability .

Q & A

Q. What are the key synthetic routes for N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide, and what are common challenges in its synthesis?

The synthesis typically involves three stages:

  • Core formation : Cyclization of substituted pyridazines to generate the imidazo[1,2-b]pyridazine ring. For example, condensation reactions with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Functionalization : Introduction of the methoxy group at position 6 and fluorophenyl substitution via nucleophilic aromatic substitution (SNAr) or Suzuki coupling .
  • Pivalamide coupling : Reaction of the intermediate aryl amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) . Challenges : Low yields due to steric hindrance from the pivalamide group and competing side reactions (e.g., over-halogenation). Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and regioselectivity. The methoxy group (δ3.9\delta \sim3.9 ppm) and fluorine’s deshielding effects are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: ~388.4 g/mol) and detects isotopic patterns from fluorine/iodine .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, with MIC values compared to controls .
  • Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during the synthesis of the imidazo[1,2-b]pyridazine core?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce hydrolysis. Anhydrous conditions prevent unwanted side reactions .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
  • Temperature Control : Stepwise heating (70°C → 120°C) minimizes thermal degradation of sensitive intermediates .

Q. What strategies resolve contradictory data in reported biological activities of imidazo[1,2-b]pyridazine derivatives?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in antimicrobial MICs may arise from variations in bacterial strain virulence .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity trends. The pivalamide group’s steric bulk may reduce membrane permeability in certain assays .

Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling of this compound?

  • In Vitro :
  • Metabolic Stability : Liver microsome assays (human/rat) to measure half-life (t1/2t_{1/2}) and CYP450 inhibition .
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction availability .
    • In Vivo :
  • Rodent Models : Oral bioavailability studies in Sprague-Dawley rats, with LC-MS/MS quantification of plasma concentrations .
  • Toxicology : Acute toxicity testing (OECD 423) to determine LD50_{50} and organ-specific effects .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported solubility data for this compound?

  • Solvent Polarity : The compound’s solubility in DMSO (~10 mg/mL) vs. water (<0.1 mg/mL) reflects its hydrophobic pivalamide and fluorophenyl groups .
  • Batch Variability : Impurities (e.g., residual starting materials) from synthetic batches can artificially alter solubility measurements. HPLC purity checks are critical .

Q. What experimental controls are essential when evaluating this compound’s thermal stability?

  • Differential Scanning Calorimetry (DSC) : Compare melting points (TmT_m) across batches to detect polymorphic forms. A sharp endotherm at ~215°C indicates crystalline stability .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen to differentiate decomposition (>250°C>250°C) from solvent evaporation .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., fluorescence and luminescence-based kinase tests) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, ensuring proper Institutional Animal Care and Use Committee (IACUC) approvals .

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